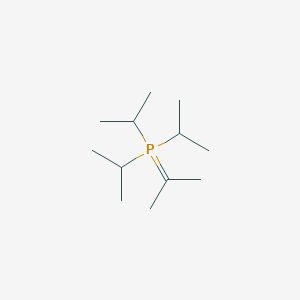
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane is a chemical compound characterized by its unique structure, which includes three propan-2-yl groups and a propan-2-ylidene group attached to a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane typically involves the reaction of propan-2-yl halides with a phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert it into lower oxidation state phosphane derivatives.
Substitution: It can participate in substitution reactions where one or more of the propan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Reduction: Lower oxidation state phosphane derivatives.
Substitution: Various substituted phosphane compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Research into its potential biological activities is ongoing, particularly in enzyme inhibition studies.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can alter the reactivity and properties of the metal center. In biological systems, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(propan-2-yl)phosphane: Lacks the propan-2-ylidene group.
Tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.
Tri(phenyl)phosphane: Contains phenyl groups instead of propan-2-yl groups.
Uniqueness
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane is unique due to the presence of both propan-2-yl and propan-2-ylidene groups, which confer distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and a valuable compound in various synthetic applications.
Propriétés
Numéro CAS |
92209-04-6 |
|---|---|
Formule moléculaire |
C12H27P |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
tri(propan-2-yl)-propan-2-ylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27P/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-11H,1-8H3 |
Clé InChI |
ONDRVMYGHWLUJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)
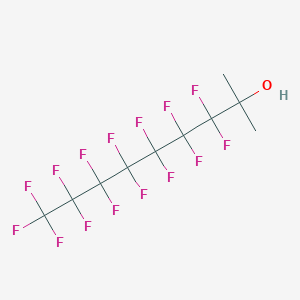
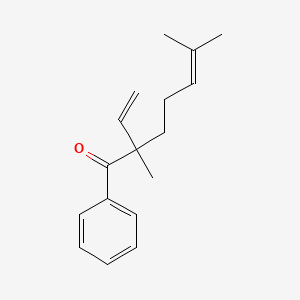
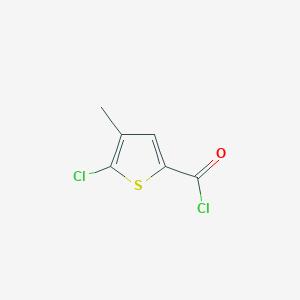
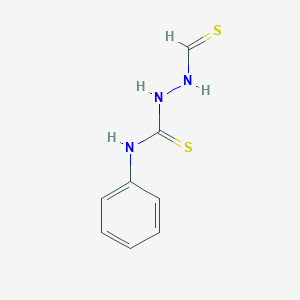
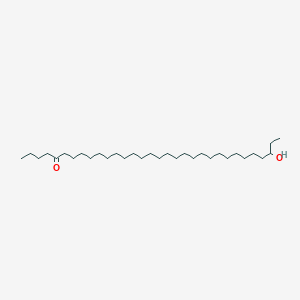
mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)


![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)


